molecular formula C17H16O3 B5146744 5,6-dimethoxy-3-phenyl-1-indanone

5,6-dimethoxy-3-phenyl-1-indanone

Cat. No. B5146744
M. Wt: 268.31 g/mol
InChI Key: LSNAIAZDYNHRCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethoxy-3-phenyl-1-indanone (also known as DPMI) is a chemical compound that belongs to the family of indanones. It is a synthetic compound that has been used in various scientific research studies due to its unique properties. DPMI is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.

Mechanism of Action

The mechanism of action of DPMI is not fully understood. However, it is believed to act as a monoamine oxidase inhibitor (MAOI) and may also have other mechanisms of action.
Biochemical and Physiological Effects:
DPMI has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It has also been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using DPMI in lab experiments is its unique properties. It has been shown to have a high affinity for the monoamine oxidase enzyme and may have potential therapeutic uses. However, one of the limitations of using DPMI in lab experiments is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of DPMI. One potential direction is the study of its potential use in the treatment of various diseases such as depression and Parkinson's disease. Another potential direction is the study of its potential use as a building block for the synthesis of other compounds. Additionally, further studies are needed to fully understand the mechanism of action of DPMI and its potential side effects.

Synthesis Methods

The synthesis of DPMI involves a multi-step process that includes the reaction of 2,3-dimethoxybenzaldehyde with phenylacetic acid to form 2,3-dimethoxy-3-phenylpropiophenone. This intermediate compound is then reacted with an acid catalyst to form DPMI.

Scientific Research Applications

DPMI has been extensively studied in various scientific research studies due to its unique properties. It has been used as a building block for the synthesis of other compounds and has been studied for its potential use in the treatment of various diseases.

properties

IUPAC Name

5,6-dimethoxy-3-phenyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-19-16-9-13-12(11-6-4-3-5-7-11)8-15(18)14(13)10-17(16)20-2/h3-7,9-10,12H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNAIAZDYNHRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=O)CC(C2=C1)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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